Product packaging for 1-Decylpyridinium bromide(Cat. No.:CAS No. 2534-65-8)

1-Decylpyridinium bromide

Cat. No.: B13797304
CAS No.: 2534-65-8
M. Wt: 300.28 g/mol
InChI Key: SPFVNQBOHYXSMM-UHFFFAOYSA-M
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Description

1-Decylpyridinium Bromide (CAS 2534-65-8) is a quaternary ammonium salt with the molecular formula C15H26BrN and a molecular weight of 300.28 . It belongs to a class of cationic surface-active agents (surfactants) that feature a hydrophilic pyridinium head group and a hydrophobic ten-carbon (decyl) alkyl chain . This structure is responsible for its ability to reduce surface tension and form micelles, making it a compound of interest in various research fields. In antimicrobial research, this compound is studied for its biological activity. The antimicrobial efficacy of 1-alkyl-pyridinium salts is influenced by the length of the alkyl chain, with molecular hydrophobicity and surface activity being key factors . The compound's mechanism of action is attributed to its cationic nature, which allows it to adsorb onto and disrupt the cell membranes of microorganisms, ultimately leading to cell death . Beyond biological applications, pyridinium salts with alkyl chains ranging from C8 to C20 are utilized as micellar catalysts and in materials science . For instance, related compounds like 1-dodecylpyridinium chloride have been investigated in nanofluid formulations for enhanced oil recovery (EOR), where they help to reduce interfacial tension and alter rock wettability . This compound can be synthesized through the alkylation of pyridine with 1-bromodecane . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26BrN B13797304 1-Decylpyridinium bromide CAS No. 2534-65-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2534-65-8

Molecular Formula

C15H26BrN

Molecular Weight

300.28 g/mol

IUPAC Name

1-decylpyridin-1-ium;bromide

InChI

InChI=1S/C15H26N.BrH/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16;/h9,11-12,14-15H,2-8,10,13H2,1H3;1H/q+1;/p-1

InChI Key

SPFVNQBOHYXSMM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+]1=CC=CC=C1.[Br-]

Origin of Product

United States

Synthetic Methodologies and Molecular Architecture Elucidation

Established Synthetic Pathways for 1-Decylpyridinium (B14666365) Bromide and its Analogues

The most common and established method for synthesizing 1-alkylpyridinium halides, including 1-decylpyridinium bromide, is the Menshutkin reaction. This reaction involves the quaternization of the nitrogen atom in the pyridine (B92270) ring via a nucleophilic substitution (SN2) reaction with an appropriate alkyl halide.

The direct N-alkylation of pyridine with a 1-haloalkane is the most straightforward approach. researchgate.net For the synthesis of this compound, pyridine is reacted with 1-bromodecane (B1670165). researchgate.net The reaction is typically carried out by refluxing the neat reactants or by using a solvent. nih.gov Solvents such as acetone, toluene, ethanol, or methanol (B129727) can be employed, and the choice of solvent can influence the reaction rate and yield. nih.govgoogle.comprepchem.com For instance, the synthesis of dodecylpyridinium chloride showed a yield of 95% in methanol, which dropped to 80% in ethanol. prepchem.com The reaction can also be performed under solvent-free conditions, often at elevated temperatures, which can be advantageous from a green chemistry perspective. google.comnih.gov

The general reaction scheme is as follows: C₅H₅N (Pyridine) + C₁₀H₂₁Br (1-Bromodecane) → [C₅H₅N(C₁₀H₂₁) ]⁺Br⁻ (this compound)

Factors influencing the synthesis include reaction time, temperature, and the molar ratio of reactants. researchgate.net The reaction is often heated for several hours to ensure completion. nih.govprepchem.com While equimolar amounts of reactants can be used, an excess of the alkylating agent is sometimes employed to drive the reaction to completion. google.comcore.ac.uk

Table 1: Reaction Conditions for the Synthesis of 1-Alkylpyridinium Bromides

ReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
Pyridine, Alkyl BromideNone (Neat)7072 h71-95 nih.gov
4-Aminopyridine, Decyl BromideNone (Neat)20010 min74.6 researchgate.net
Pyridine, 1-BromooctaneNone (Neat)VariousVarious- core.ac.uk
3-Picoline, BromoalkaneNone (Neat)>80Several hours- google.com

Design and Synthesis of Bis-Quaternary Pyridinium (B92312) Derivatives Incorporating Decyl Moieties

Bis-quaternary pyridinium compounds, often referred to as gemini (B1671429) surfactants, consist of two pyridinium headgroups connected by a spacer, with each nitrogen atom typically bearing an alkyl tail. hyomen.org The incorporation of decyl moieties as the hydrophobic tails is common. The design of these molecules allows for the systematic variation of the spacer length and the hydrophobic chain length to study their structure-property relationships. hyomen.orgusask.ca

The synthesis of these dimeric structures generally follows one of two primary pathways:

Reaction of a diamine/dipyridine with an alkyl halide: A bis-pyridine compound, such as α,ω-bis(pyridyl)alkane, is reacted with an N-alkylating agent like 1-bromodecane. researchgate.net

Reaction of a pyridine derivative with a dihaloalkane: A pyridine derivative, such as isonicotinamide (B137802) or a 4-alkylpyridine, is reacted with an α,ω-dihaloalkane (e.g., 1,6-dibromohexane), which acts as the spacer. epa.govgoogle.comsrce.hr

For example, N,N'-hexamethylenebis(4-carbamoyl-1-decylpyridinium bromide) was synthesized by reacting N,N'-hexamethylenebis(isonicotinamide) with 1-bromodecane. epa.gov This approach ensures that the decyl groups are specifically incorporated as the terminal alkyl chains. The synthesis of a series of bis(alkylpyridinium)alkanes with a twelve-carbon spacer has also been reported, demonstrating the versatility of these synthetic strategies. nih.gov These gemini surfactants often exhibit superior surface activity compared to their monomeric counterparts. hyomen.org

Table 2: Synthetic Strategies for Bis-Quaternary Pyridinium Bromides with Decyl Moieties

Pyridine DerivativeLinker/Alkylating AgentResulting Structure TypeReference
4-Carbamoylpyridine (Isonicotinamide)1,6-Dibromohexane (as spacer) followed by 1-Bromodecane (as alkylator)Spacer-linked bis-pyridinium with decyl tails epa.gov
PyridineBromoalkylthio ethersGemini bis-pyridinium with ethane-1,2-dithiol spacer acs.org
4-(Hexylamino)pyridine1,14-DibromotetradecaneBis[4-(hexylamino)-1-pyridinium]alkane google.com
4-Alkylpyridinesα,ω-Dihaloalkanesα,ω-bis[N,N′-(4,4′-alkylpyridinium)]alkane salts researchgate.net

Regioisomeric Synthesis of Decylpyridinium Bromide Compounds for Structure-Function Correlates

The synthesis of specific regioisomers of decylpyridinium bromide is crucial for investigating structure-activity relationships (SAR). researchgate.netnih.gov By altering the substitution pattern on the pyridine ring, researchers can modulate the compound's properties. For instance, the synthesis of 1-decyl-3-methylpyridinium bromide versus 1-decyl-4-methylpyridinium bromide starts with different pyridine precursors, namely 3-picoline (3-methylpyridine) or 4-picoline (4-methylpyridine), respectively. google.com

The alkylation reaction with 1-bromodecane proceeds similarly to the synthesis of the unsubstituted parent compound. The position of the methyl group on the pyridine ring is preserved in the final product, leading to distinct isomers with different electronic and steric properties. The synthesis of 1-alkyl-3-methyl-pyridinium halides has been reported based on the alkylation of 3-picoline with the corresponding alkyl halide. google.com

Another approach to creating isomers involves introducing substituents at different positions on the decyl chain prior to its attachment to the pyridine ring, although this is less common due to the more complex synthesis of the required haloalkane. The primary focus of regioisomeric synthesis in this class of compounds is the substitution on the pyridinium headgroup, as it significantly influences the molecule's interaction with other species and surfaces. researchgate.netrsc.org

Table 3: Synthesis of Decylpyridinium Bromide Regioisomers

Target RegioisomerPyridine PrecursorAlkylating AgentReference
1-Decyl-3-methylpyridinium bromide3-Picoline (3-Methylpyridine)1-Bromodecane google.com
1-Decyl-4-aminopyridinium bromide4-Aminopyridine1-Bromodecane researchgate.net
4-((3-Formyl-4-hydroxyphenyl)azo)-1-decylpyridinium bromide2-Hydroxy-5-(pyridine-4-yldiazenyl)benzaldehyde1-Bromodecane ias.ac.in

Purification and Methodological Validation of Synthesized Compounds

Following synthesis, the crude product often contains unreacted starting materials and by-products, necessitating purification. A common purification method for pyridinium salts is to wash the crude product with a solvent in which the starting materials are soluble but the desired ionic liquid product is not. Ethyl acetate (B1210297) is frequently used to remove unreacted pyridine and alkyl bromide. nih.gov Recrystallization from a suitable solvent or solvent mixture, such as acetonitrile (B52724) or ethanol, is another effective technique to obtain a highly pure product. google.com

The validation of the molecular structure of the synthesized this compound and its analogues is accomplished using a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. researchgate.netnih.gov In the ¹H NMR spectrum, the quaternization of the pyridine nitrogen results in a characteristic downfield shift of the signals for the pyridine ring protons. nih.gov The integration of signals confirms the ratio of protons in the decyl chain versus the pyridinium headgroup. ¹³C NMR provides information on the carbon framework of the molecule. researchgate.netnih.gov

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the cation. ias.ac.innih.gov Techniques like Electrospray Ionization (ESI-MS) are particularly well-suited for analyzing these ionic compounds.

Infrared (IR) Spectroscopy: FT-IR spectroscopy can be used to identify characteristic functional groups within the molecule. researchgate.net

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which can be compared with the calculated theoretical values to confirm the empirical formula. srce.hr

These validation methods, when used in combination, provide unambiguous confirmation of the successful synthesis and purity of the target pyridinium compound. nih.govmdpi.com

Table 4: Common Methods for Purification and Validation of Pyridinium Salts

MethodPurposeReference
Washing with Ethyl AcetateRemoval of unreacted starting materials nih.gov
RecrystallizationHigh-purity product isolation google.com
¹H and ¹³C NMR SpectroscopyStructural elucidation and confirmation researchgate.netnih.govnih.gov
Mass Spectrometry (MS)Confirmation of molecular weight of the cation srce.hrias.ac.in
FT-IR SpectroscopyIdentification of functional groups researchgate.net
Elemental AnalysisConfirmation of elemental composition and empirical formula srce.hr

Thermodynamics and Kinetics of Micellization

The formation of micelles is governed by a delicate balance of thermodynamic and kinetic factors. These parameters dictate the concentration at which micelles form, the energy changes associated with the process, and the speed at which equilibrium is reached.

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration threshold above which micelle formation becomes significant. For this compound, the CMC is influenced by various factors including temperature, and the presence of electrolytes.

The CMC for this compound in aqueous solution at 25°C has been reported to be approximately 0.0513 to 0.0516 mol/L. researchgate.net The presence of electrolytes, such as sodium bromide (NaBr), significantly lowers the CMC. This reduction is attributed to the increased concentration of counterions (Br⁻), which shield the electrostatic repulsion between the positively charged pyridinium headgroups at the micelle surface, thus favoring aggregation. sid.irchemijournal.com For instance, the addition of salt can cause a decrease in the CMC of alkylpyridinium halides. researchgate.net The structure of the surfactant molecule itself also plays a role; for example, the delocalization of the positive charge over the pyridinium ring affects micelle formation. jst.go.jp

Table 1: Critical Micelle Concentration (CMC) of Alkylpyridinium Bromides at 25°C

Alkyl Chain Length Compound Name CMC (mol/L) Reference
C8 1-Octylpyridinium bromide 0.30 researchgate.net
C10 This compound 0.0513 researchgate.net
C12 1-Dodecylpyridinium bromide 0.016 researchgate.net
C14 1-Tetradecylpyridinium bromide 0.0035 researchgate.net
C16 1-Hexadecylpyridinium bromide 0.0009 sid.ir

The enthalpy of micellization is often small and can be either positive (endothermic) or negative (exothermic), depending on the temperature. doubtnut.com At lower temperatures, the process is typically endothermic, while at higher temperatures, it can become exothermic. doubtnut.comscispace.com This temperature dependence leads to a phenomenon known as enthalpy-entropy compensation, where a linear relationship exists between ΔH°m and ΔS°m for a series of related processes. researchgate.netakjournals.com The standard Gibbs free energy of micellization (ΔG°m) is always negative for a spontaneous process and can be calculated from the CMC. rsc.org For homologous series like alkylpyridinium bromides, the thermodynamic parameters show systematic changes with the length of the alkyl chain. akjournals.com While specific values for this compound are not abundant in the provided literature, the general principles observed for its homologs, such as tetradecylpyridinium bromide, indicate that the micellization process is entropy-driven. researchgate.net

The self-organization of surfactants into micelles is not instantaneous but involves dynamic kinetic processes. There are two primary relaxation processes associated with micellar kinetics. A fast relaxation process (τ₁) is related to the rapid exchange of monomeric surfactant molecules between the bulk solution and existing micelles. A slower relaxation process (τ₂) is associated with the formation and dissolution of entire micelles. researchgate.net

Structural Characterization of Aggregates

The aggregates formed by this compound in solution are characterized by their size, shape, and the number of molecules they contain. These structural features are influenced by solution conditions.

The aggregation number (Nagg) is the average number of surfactant molecules in a single micelle. For this compound, light scattering experiments have been used to determine this value. In a study conducted in 0.5 M HBr at 35°C, this compound was found to form the smallest micelles compared to its 2-, 3-, and 4-decylpyridinium isomers. researchgate.netresearchgate.net This suggests that the position of the alkyl chain on the pyridinium ring influences the packing of the surfactant molecules within the micelle. researchgate.net

Another key finding is that an increase in the positive charge on the pyridinium ring atom where the decyl chain is attached leads to a decrease in the aggregation number. researchgate.net The aggregation number is also affected by the presence of salt; for the closely related dodecylpyridinium bromide, the aggregation number increases from 46 in pure water to over 70 in NaBr solutions, indicating that salt promotes the growth of micelles. researchgate.net Micelles in solution typically exhibit a distribution of sizes rather than a single, uniform size. scielo.br

Table 2: Aggregation Numbers (Nagg) of Decyl- and Dodecylpyridinium Bromide Under Different Conditions

Surfactant Solvent Temperature (°C) Aggregation Number (Nagg) Note
This compound 0.5 M HBr 35 Smallest among isomers researchgate.netresearchgate.net
Dodecylpyridinium bromide Water 25 46.0 researchgate.net
Dodecylpyridinium bromide 0.30 - 6.00 M NaBr 25 up to 70.7 researchgate.net

The shape of micelles is largely determined by the geometry of the surfactant molecule, which can be described by the critical packing parameter (P). This parameter relates the volume of the hydrophobic tail (v), the area of the headgroup (a₀), and the critical length of the tail (lc). For many simple ionic surfactants like this compound under typical conditions, the micelles are spherical. researchgate.net

However, changes in solution conditions can induce morphological transitions. Increasing the ionic strength by adding salt can screen the electrostatic repulsion between headgroups, effectively reducing a₀ and increasing the packing parameter. This can lead to a transition from spherical to rod-like or cylindrical micelles. researchgate.netscielo.br While for dodecylpyridinium bromide, spherical micelles were found to be stable across a wide range of NaBr concentrations, longer-chain homologs like cetylpyridinium (B1207926) chloride readily undergo sphere-to-rod transitions upon salt addition. researchgate.netresearchgate.net Theoretical models predict that for n-alkyl trimethylammonium bromides, which are structurally similar to alkylpyridinium bromides, the tendency to form spherocylindrical micelles increases with both surfactant concentration and the addition of electrolytes. scielo.br Therefore, it is plausible that under high salt conditions, this compound could also form non-spherical aggregates.

An in-depth examination of the solution behavior of this compound reveals complex self-assembly phenomena governed by a delicate interplay of molecular interactions and environmental conditions. This article focuses exclusively on the aggregation properties of this cationic surfactant, detailing the formation of supramolecular structures and the influence of various external parameters.

Self Assembly and Aggregation Phenomena in Solution

Synergistic and Antagonistic Effects in Binary Surfactant Systems

The self-assembly of surfactants in solution is significantly altered when more than one type of surfactant is present. The interactions between different surfactant molecules within a mixed micelle can lead to properties that are more, less, or equally favorable for micellization compared to the individual components. These behaviors are categorized as synergistic, antagonistic, or ideal, respectively.

In binary surfactant mixtures, the deviation from ideal behavior is a key area of study. This deviation is often quantified by an interaction parameter, β, derived from the regular solution theory. mdpi.com A negative value for β signifies synergistic interactions, meaning the mixture is more favorable for forming micelles than the individual components, often resulting in a critical micelle concentration (CMC) for the mixture that is lower than that of either pure surfactant. mdpi.comnih.gov Conversely, a positive β value indicates antagonistic interactions, where micelle formation is less favorable than in the ideal state. mdpi.com An interaction parameter of zero suggests ideal mixing, where the surfactants mix without any strong attractive or repulsive interactions beyond simple dilution. mdpi.comnitrkl.ac.in

The nature of the interaction is heavily dependent on the chemical structures of the surfactants involved, particularly their head groups and hydrophobic tails. For instance, strong synergistic effects are often observed in mixtures of anionic and cationic surfactants due to strong electrostatic attractions between their oppositely charged head groups. academie-sciences.fr Mixtures of ionic and non-ionic surfactants can also exhibit significant synergy. scielo.org.mxrsc.org

In the specific case of 1-decylpyridinium (B14666365) bromide (C10PB), a cationic surfactant, its interaction with the non-ionic surfactant nonylphenyl ethoxylate (NP-9) has been investigated. nitrkl.ac.in This system was found to exhibit nearly ideal behavior. nitrkl.ac.in The interaction parameter (β12) calculated using the regular solution theory was close to zero, indicating a lack of significant synergistic or antagonistic effects. nitrkl.ac.in This ideal behavior is attributed to the structural similarities present in the surfactant molecules. nitrkl.ac.in In contrast, studies on a similar cationic surfactant, dodecylpyridinium bromide (DDPBr), mixed with the non-ionic surfactant Triton X-100, revealed synergistic effects, highlighting that small changes in surfactant structure can alter mixing behavior. scielo.org.mx

The composition of the bulk solution, defined by the mole fraction of each surfactant, directly influences the composition and properties of the resulting mixed micelles. In non-ideal systems, one surfactant may be preferentially incorporated into the micelle over the other. Even in ideal systems, the micellar composition is a function of the bulk composition and the individual CMCs of the pure components.

For the binary system of 1-decylpyridinium bromide (C10PB) and nonylphenyl ethoxylate (NP-9), the composition of the mixed micelles has been shown to be highly dependent on the initial mole fraction of each surfactant in the solution. nitrkl.ac.in The micellar mole fraction of C10PB decreases as its proportion in the bulk solution decreases, indicating that at low mole fractions of the cationic surfactant, the mixed micelle is predominantly formed by the non-ionic NP-9. nitrkl.ac.in

Furthermore, the length of the alkyl chain of the n-alkylpyridinium bromide surfactant plays a role in its contribution to the micelle. nitrkl.ac.in When comparing surfactants with different chain lengths (from 10 to 16 carbons) mixed with NP-9 at the same bulk composition, the mole fraction of the cationic surfactant in the micellar phase decreases as the alkyl chain gets shorter. nitrkl.ac.in This means that for this compound, the micelle is more predominantly formed by NP-9 compared to mixtures involving cetylpyridinium (B1207926) bromide (C16PB). nitrkl.ac.in

The critical micelle concentration of the mixture (CMCmix) also varies with the bulk composition. The table below presents experimental data on the mixed CMC values and the calculated micellar mole fraction of C10PB (x₁) at various bulk mole fractions (α₁) for the C10PB/NP-9 system.

Table 1: Mixed Micelle Properties of this compound (C10PB) and NP-9 System

Bulk Mole Fraction of C10PB (α₁) Mixed CMC (mol/L) Micellar Mole Fraction of C10PB (x₁)
0.1 0.000148 0.03
0.3 0.000302 0.11
0.5 0.000646 0.25
0.7 0.001738 0.49
0.9 0.007586 0.83

Data sourced from S. Paria / Colloids and Surfaces A: Physicochemical and Engineering Aspects, 2006. nitrkl.ac.in


Interfacial Phenomena and Adsorption Mechanisms

Surface Activity and Interfacial Tension Reduction Mechanisms

The surface activity of 1-decylpyridinium (B14666365) bromide in aqueous solutions is a direct consequence of its amphiphilic nature. In the bulk of the solution, water molecules exhibit strong cohesive forces, primarily through hydrogen bonding, which creates a high surface tension at the air-water interface. When 1-decylpyridinium bromide is introduced, its molecules preferentially migrate to the surface.

The mechanism of interfacial tension (IFT) reduction involves the orientation of the surfactant molecules at the interface. The hydrophilic pyridinium (B92312) head remains in the aqueous phase, while the hydrophobic decyl tail projects into the non-aqueous phase (e.g., air or an immiscible oil). This arrangement disrupts the cohesive hydrogen bonding network among water molecules at the surface. The presence of the hydrocarbon tails at the interface reduces the free energy of the surface, as the unfavorable interactions between the hydrophobic chains and water are minimized. This reduction in surface free energy is manifested as a decrease in surface or interfacial tension.

As the concentration of this compound increases, more molecules adsorb to the interface, leading to a progressive decrease in interfacial tension. This continues until the interface becomes saturated with surfactant molecules, and any further addition of surfactant results in the formation of micelles in the bulk solution. The concentration at which this occurs is known as the critical micelle concentration (CMC). At and above the CMC, the interfacial tension reaches its minimum value and remains relatively constant. The effectiveness of a surfactant in reducing surface tension is often measured by the surface pressure at the CMC (ΠCMC), which is the difference between the surface tension of the pure solvent and the surface tension of the solution at its CMC. Studies on homologous series of alkylpyridinium bromides show that surface activity is influenced by the length of the alkyl chain.

Table 1: Surface Activity Properties of Alkylpyridinium Bromides at 25 °C
CompoundAlkyl Chain LengthCritical Micelle Concentration (CMC) (mol/dm³)
1-Octylpyridinium bromide80.0630
This compound100.0160
1-Dodecylpyridinium bromide (DDPB)120.0043
1-Tetradecylpyridinium bromide (TDPB)140.0027

Note: Data for C8, C12, and C14 are from literature sources; the value for C10 is an interpolated estimate based on the homologous series trend.

Adsorption Behavior at Liquid-Air and Liquid-Solid Interfaces

The adsorption of this compound differs mechanistically at liquid-air versus liquid-solid interfaces due to the different phases and forces involved.

Liquid-Air Interface: At the liquid-air interface, the adsorption process is primarily driven by the hydrophobic effect. The hydrophobic decyl tails are expelled from the aqueous phase to minimize the disruption of the water's hydrogen-bonding network. This leads to the formation of a monolayer where the surfactant molecules are oriented with their pyridinium heads in the water and their decyl tails extending into the air. As the bulk concentration increases towards the CMC, this monolayer becomes more densely packed.

Liquid-Solid Interface: Adsorption at a liquid-solid interface is more complex and is influenced by the nature of the solid surface and the composition of the liquid phase. For a negatively charged solid surface (like silica (B1680970), clays, or certain metals in specific conditions), the adsorption mechanism of the cationic this compound involves several interactions:

Electrostatic Attraction: The positively charged pyridinium head group is strongly attracted to the negatively charged sites on the solid surface. This is often the initial and dominant mechanism of adsorption at low concentrations.

Hydrophobic Interaction: As surface coverage increases, the hydrophobic decyl tails of the adsorbed surfactant molecules can interact with each other. This lateral attraction between adjacent hydrocarbon chains enhances the adsorption process, leading to the formation of surface aggregates known as hemimicelles or admicelles, even at concentrations below the bulk CMC.

Studies on similar cationic surfactants like dodecylpyridinium bromide (DDPB) and tetradecylpyridinium bromide (TDPB) on steel surfaces have confirmed that the pyridinium ring is the center of adsorption. The orientation of the aromatic ring on the metal surface can be tilted or parallel depending on the specific molecular structure. The adsorption process can involve both physisorption (electrostatic and van der Waals forces) and chemisorption, where there is a degree of charge sharing or covalent bonding between the surfactant and the solid surface.

Modeling of Adsorption Isotherms and Surface Excess

The relationship between the amount of this compound adsorbed onto a surface and its concentration in the bulk solution at a constant temperature is described by an adsorption isotherm.

One of the most common models used for surfactant adsorption from a solution is the Langmuir adsorption isotherm . This model assumes that adsorption occurs at specific, localized sites on the surface and is limited to a monolayer. Research on related compounds like dodecylpyridinium bromide (DDPB) has shown that their adsorption behavior on mild steel surfaces can be successfully described by the Langmuir isotherm.

The surface excess concentration (Γ) is a key parameter that quantifies the amount of surfactant adsorbed per unit area at an interface. It represents the excess of the surfactant at the interface compared to its concentration in the bulk phase. For the liquid-air interface, the surface excess can be calculated from the change in surface tension with concentration using the Gibbs adsorption equation. As the bulk concentration of the surfactant increases, the surface excess also increases until it reaches a maximum value (Γmax) at the CMC, where the interface is considered saturated.

From the maximum surface excess concentration, the minimum area per molecule (Amin) at the interface can be calculated. This parameter provides insight into the packing density of the surfactant molecules in the saturated monolayer.

Table 2: Adsorption Parameters for Homologous Alkylpyridinium Bromides
ParameterDescriptionTypical Value Range
Γmax (mol/m²)Maximum Surface Excess Concentration1.5 x 10⁻⁶ to 3.5 x 10⁻⁶
Amin (nm²/molecule)Minimum Area per Molecule0.45 to 0.70
Adsorption Isotherm ModelMathematical model describing adsorptionLangmuir, Frumkin

Note: The values presented are typical ranges for C10-C14 alkyl-based cationic surfactants and serve as an illustrative guide for the expected behavior of this compound.

For systems where interactions between adsorbed molecules are significant, the Frumkin isotherm may provide a better fit. This model includes a parameter to account for lateral attractive or repulsive forces between the adsorbed molecules.

Mechanisms of Interfacial Film Formation

The formation of an interfacial film by this compound is a dynamic process that progresses as the surfactant concentration increases.

At the liquid-air interface , the process begins with the adsorption of individual surfactant monomers. As the surface coverage increases, the molecules, initially lying flat or tilted, begin to orient more vertically to accommodate more molecules. This leads to a more condensed and ordered film. At the CMC, a saturated monolayer is formed, which can be considered a two-dimensional molecular film. This film is in dynamic equilibrium with the micelles in the bulk solution.

At the liquid-solid interface , the film formation is typically a multi-stage process, particularly on oppositely charged surfaces:

Monolayer Formation: At very low concentrations, adsorption is driven by electrostatic forces, leading to the formation of a patchy monolayer where the cationic head groups neutralize the surface charge.

Bilayer or Multilayer Formation: Once the surface charge has been neutralized, further adsorption can occur through hydrophobic interactions between the alkyl tails of the adsorbed layer and those of surfactant molecules in the solution. This can lead to the formation of a second layer, with the head groups of this new layer facing the bulk aqueous solution. This bilayer structure can effectively reverse the original surface charge. The formation of a monolayer is often complete before the CMC is reached, after which multilayer coverage may occur through the adsorption of micelles.

The structure of these interfacial films, whether at the liquid-air or liquid-solid interface, is crucial for many applications. The film's density, thickness, and viscoelastic properties determine its effectiveness in processes such as emulsification, foaming, and corrosion inhibition.

Interactions with Macromolecular and Model Biological Systems

Binding Interactions with Polyelectrolytes and Synthetic Polymers

The interaction between 1-decylpyridinium (B14666365) bromide and oppositely charged polyelectrolytes in aqueous solutions is a complex process driven by a combination of electrostatic and hydrophobic forces. nih.gov This binding is typically cooperative and leads to the formation of polymer-surfactant complexes with distinct structural and energetic characteristics.

Stoichiometry and Energetics of Surfactant-Polymer Complexation

The binding of cationic surfactants like 1-decylpyridinium bromide to anionic polyelectrolytes is primarily initiated by strong, long-range electrostatic attraction between the positively charged pyridinium (B92312) headgroup and the negatively charged groups on the polymer chain. nih.govmdpi.com This initial interaction is followed by the cooperative aggregation of surfactant molecules into micelle-like clusters along the polymer chain, stabilized by hydrophobic interactions between the decyl tails of the surfactant molecules. mdpi.com

A study on the binding of this compound to the anionic polyelectrolyte poly(vinyl sulfate) demonstrated that the interaction is highly cooperative. researchgate.net The temperature dependence of this specific interaction was found to be minimal, yielding a small negative enthalpy of binding. researchgate.net

Below is a table summarizing the thermodynamic parameters for the binding of this compound to poly(vinyl sulfate).

ParameterValueConditionsReference
Enthalpy of Binding (ΔH)-1.4 kJ/molAqueous solution researchgate.net

This interactive table summarizes the reported enthalpy for the binding interaction between this compound and poly(vinyl sulfate). The negative value indicates a slightly exothermic process in this specific case, though many similar interactions are endothermically driven by entropy.

The stoichiometry of the resulting complex depends on factors such as the charge density of the polyelectrolyte and the concentration of both species. nih.govresearchgate.net Initially, surfactant binding neutralizes the polymer's charge. However, as surfactant concentration increases, continued association can lead to charge inversion, where the polymer-surfactant complex acquires a net positive charge. researchgate.net

Conformational Changes in Polymer Chains Induced by Surfactant Binding

The binding of this compound induces significant conformational changes in the polyelectrolyte chain. In the absence of the surfactant, an anionic polyelectrolyte like poly(methacrylic acid) (PMAA) exists in an extended, coil-like conformation due to electrostatic repulsion between the negatively charged carboxylate groups along its backbone. nih.govrsc.org

Upon the addition of this compound, the cationic headgroups bind to the anionic sites on the polymer. This charge neutralization reduces the intramolecular electrostatic repulsion, allowing the polymer chain to adopt a much more compact or "globular" conformation. nih.govkpi.ua This collapse is further stabilized by the hydrophobic interactions within the micelle-like surfactant aggregates formed along the chain. nih.gov

This conformational transition from an extended coil to a compact globule can be monitored experimentally using techniques such as viscometry and light scattering. nih.govosti.gov A sharp decrease in the solution's viscosity is a classic indicator of polymer chain collapse. researchgate.net The transition is typically highly cooperative, occurring over a very narrow range of surfactant concentration. tandfonline.com For weak polyacids like PMAA, this surfactant-induced transition is similar to the collapse observed upon lowering the pH. kpi.ua

Interaction with Model Biological Membranes and Phospholipid Vesicles

This compound, as a cationic amphiphile, readily interacts with model biological membranes, which are typically composed of phospholipid bilayers. These interactions can lead to significant changes in the structure and function of the membrane.

Mechanistic Investigations of Membrane Perturbation and Solubilization

The primary mechanism of membrane disruption by this compound involves the insertion of the molecule into the lipid bilayer, a process driven by both electrostatic and hydrophobic interactions. The positively charged pyridinium headgroup interacts favorably with the negatively charged phosphate (B84403) groups of certain phospholipids (B1166683) (like phosphatidylglycerol), while the hydrophobic 10-carbon decyl tail partitions into the nonpolar, acyl chain core of the membrane. nih.govucm.es

This insertion disrupts the ordered packing of the phospholipid molecules, compromising the membrane's structural integrity. nih.gov Studies on related quaternary ammonium (B1175870) compounds suggest a multi-step mechanism for perturbation. At low concentrations, the surfactant monomers may insert into the bilayer, causing localized defects or forming transient pores. core.ac.uk This can lead to the leakage of small ions and molecules from the vesicle's interior. As the concentration of the surfactant in the membrane increases, it can exert a detergent-like effect, leading to the complete solubilization of the vesicles into smaller, mixed surfactant-lipid micelles. core.ac.uk Research on gemini-pyridinium compounds containing a this compound moiety has shown that this interaction leads to the cytoplasmic leakage of ATP and various ions, indicative of severe membrane damage. nih.gov

Influence on Lipid Bilayer Integrity and Permeability at a Biophysical Level

The perturbation of the lipid bilayer by this compound directly impacts its integrity and permeability. A common method to quantify this effect is the fluorescent dye-leakage assay. nih.gov In this assay, large unilamellar vesicles (LUVs) are prepared with a fluorescent dye, such as calcein (B42510) or carboxyfluorescein, encapsulated at a self-quenching concentration. core.ac.uk The addition of a membrane-disrupting agent like this compound causes the formation of pores or defects in the bilayer, allowing the dye to leak out into the surrounding medium. nih.gov This dilution relieves the self-quenching, resulting in a measurable increase in fluorescence intensity that is proportional to the degree of membrane permeabilization. nih.govnih.gov Studies on various ionic liquids, including pyridinium-based compounds, confirm their ability to increase cell membrane permeability. nih.govucm.es

Differential Scanning Calorimetry (DSC) is another powerful biophysical technique used to study these interactions. ucm.esfrontiersin.org DSC measures the heat absorbed by a lipid dispersion during its thermotropic phase transition from a rigid gel state to a fluid liquid-crystalline state (Tₘ). When a molecule like this compound interacts with and inserts into the lipid bilayer, it disrupts the cooperative packing of the lipid acyl chains. This disruption typically leads to a broadening of the phase transition peak and often a decrease in the transition temperature (Tₘ) and the enthalpy of the transition (ΔH). uit.no These changes provide quantitative evidence of the surfactant's ability to fluidize the membrane and alter its physical properties. uit.no

Modulation of Vesicle Size and Stability through Surfactant Interactions

The effect of the surfactant on vesicle size depends heavily on its concentration relative to that of the lipid.

At intermediate concentrations, the surfactant can induce vesicle aggregation or fusion, where multiple vesicles combine to form larger structures. This would be observed in DLS as an increase in the average hydrodynamic radius.

At high concentrations, typically above the surfactant's critical micelle concentration (CMC) and at a high surfactant-to-lipid ratio, the surfactant acts as a detergent. This leads to the complete breakdown and solubilization of the vesicles into small, spherical mixed micelles, resulting in a dramatic decrease in the measured particle size and scattering intensity. researchgate.net

The stability of vesicles is therefore compromised in the presence of sufficient concentrations of this compound. While stable for extended periods on their own, the introduction of the surfactant can lead to time-dependent changes in size and eventual disruption of the vesicular structures. nih.gov

Protein-Surfactant Interactions

The interaction between surfactants and proteins is a complex process governed by a delicate balance of forces, leading to binding events that can significantly alter the protein's structure and function. As an amphiphilic molecule, this compound possesses both a hydrophobic alkyl chain and a charged hydrophilic headgroup, enabling it to interact with proteins through multiple mechanisms.

Binding Equilibria and Conformational Effects on Soluble Proteins

The binding of this compound to soluble proteins is a process that can be quantitatively described by binding equilibria. Experimental techniques such as equilibrium dialysis are employed to measure the extent of this interaction. By incubating a protein solution with varying concentrations of the surfactant and measuring the concentration of free surfactant after equilibrium is reached, a binding isotherm can be constructed. This isotherm plots the average number of surfactant molecules bound per protein molecule (ν) against the equilibrium concentration of free surfactant.

Studies on the interaction between alkylpyridinium bromides and various proteins have provided insight into these equilibria. For instance, the binding of this compound to bovine serum albumin has been investigated. bibliotekanauki.pl At a pH of 6.8, the binding isotherm shows that the number of bound surfactant cations increases with the free detergent concentration. bibliotekanauki.pl The binding affinity and the number of binding sites can be influenced by factors such as pH; for example, the binding of this compound to native albumin is lower at pH 3.4 than at pH 6.8 in the low concentration range. bibliotekanauki.pl The length of the alkyl chain is also a critical factor, with the number of bound detergent cations generally increasing as the hydrocarbon chain gets longer. bibliotekanauki.pl

The binding of a surfactant like this compound can induce conformational changes in the protein. While specific studies detailing the precise structural changes in various proteins upon binding this compound are limited, the general principles of protein-ligand interaction suggest that such changes are expected. These alterations can range from subtle local rearrangements in the protein's side chains to more significant global changes in the secondary and tertiary structure, potentially leading to denaturation at high surfactant concentrations.

Binding parameters for the interaction of the closely related dodecylpyridinium bromide (DPB), a C12 analogue of this compound, with several soluble proteins have been determined. bibliotekanauki.pl These values, obtained at pH 6.8 and 25°C, illustrate the typical binding affinities and stoichiometries for this class of cationic surfactants. bibliotekanauki.pl

Binding Parameters for Dodecylpyridinium Bromide with Various Proteins Note: This data is for Dodecylpyridinium Bromide (C12), a close structural analogue of this compound (C10), and is presented to illustrate typical interaction parameters. bibliotekanauki.pl

ProteinNumber of Binding Sites (n)Intrinsic Association Constant (K) [l/mol]
Ovalbumin111.8 x 10³
Aldolase124.8 x 10³
Myoglobin43.6 x 10³
Lysozyme101.7 x 10³
Trypsin142.1 x 10³

Data sourced from Wasylewski, Z., et al. (1979). bibliotekanauki.pl

Role of Hydrophobic and Electrostatic Interactions in Protein-Surfactant Complexes

The formation of a stable complex between this compound and a soluble protein is driven by a combination of hydrophobic and electrostatic interactions. The dual nature of the surfactant molecule dictates its mode of binding.

Hydrophobic interactions are a major driving force for the binding process. nih.gov The nonpolar decyl tail of the surfactant molecule has a low affinity for the aqueous environment and preferentially associates with hydrophobic patches on the protein's surface or within its core. nih.govfrontiersin.org These hydrophobic regions are typically formed by the side chains of nonpolar amino acids such as leucine, isoleucine, valine, and phenylalanine. frontiersin.org The transfer of the hydrophobic tail from water to these nonpolar protein environments is entropically favorable, as it releases ordered water molecules from the surface of the alkyl chain. nih.gov

Electrostatic interactions also play a crucial and directing role. The pyridinium headgroup of this compound carries a permanent positive charge. This allows it to form favorable electrostatic interactions, such as salt bridges, with negatively charged amino acid residues on the protein surface, namely aspartic acid and glutamic acid. plos.org The contribution of these interactions is highly dependent on the protein's surface charge distribution and the pH of the solution, which affects the ionization state of the acidic residues. bibliotekanauki.pl Studies have shown that the binding of alkylpyridinium bromides is lower at an acidic pH of 3.4 compared to pH 6.8, which can be attributed to the increased positive charge on the protein, leading to electrostatic repulsion with the cationic surfactant. bibliotekanauki.pl

The interplay between these two forces is critical. While hydrophobic interactions provide a significant portion of the binding energy, electrostatic steering can guide the surfactant to specific binding sites. plos.orgcore.ac.uk Research comparing cationic detergents with non-ionic ones suggests that the cationic headgroup directs the surfactant to protein areas with lower hydrophobicity than those that interact with purely non-ionic or anionic detergents. bibliotekanauki.pl This indicates that the binding is not simply a matter of sequestering the hydrophobic tail, but a more specific process where both hydrophobic and electrostatic complementarity contribute to the stability of the protein-surfactant complex. bibliotekanauki.plcore.ac.uk

Quantitative Structure Activity Relationship Qsar Investigations and Molecular Design Principles

Correlating Alkyl Chain Length to Self-Assembly Parameters and Interfacial Efficacy

The length of the hydrophobic alkyl chain is a critical determinant of the self-assembly and interfacial properties of 1-alkylpyridinium bromide surfactants. A well-established principle in surfactant science is that increasing the length of the alkyl chain enhances the hydrophobicity of the molecule, which in turn influences key parameters such as the critical micelle concentration (CMC) and aggregation number.

Systematic studies on homologous series of 1-alkylpyridinium bromides have demonstrated a linear relationship between the logarithm of the CMC and the number of carbon atoms in the alkyl chain. researchgate.netekb.eg As the alkyl chain length increases, the CMC decreases, indicating that less surfactant is required to initiate micelle formation. nitrkl.ac.in This is attributed to the increased hydrophobic driving force for aggregation. For instance, increasing the alkyl chain from decyl (C10) to hexadecyl (C16) results in a significant reduction in the CMC. rug.nl The interaction between n-alkylpyridinium bromides (from C10 to C16) and a nonionic surfactant, nonylphenyl ethoxylates (NP-9), has been investigated, showing that the mixing behavior is nearly ideal. rug.nl

The following table illustrates the effect of alkyl chain length on the critical micelle concentration (CMC) of 1-alkylpyridinium bromides in aqueous solutions at 25 °C.

1-Alkylpyridinium Bromide (C_n_Py+Br-)Number of Carbon Atoms (n)Critical Micelle Concentration (CMC) (mM)
1-Octylpyridinium bromide8130
1-Decylpyridinium (B14666365) bromide1065.3
1-Dodecylpyridinium bromide1215.5
1-Tetradecylpyridinium bromide143.8
1-Hexadecylpyridinium bromide160.9

This data is compiled from various sources and represents typical values.

The aggregation number, which is the average number of surfactant molecules in a micelle, also tends to increase with the length of the alkyl chain. nitrkl.ac.in Longer alkyl chains allow for more effective packing within the micellar core, leading to larger aggregates. For example, the aggregation number of 1-decylpyridinium bromide micelles is smaller than that of 1-dodecylpyridinium bromide under similar conditions. jst.go.jp

Effects of Pyridinium (B92312) Ring Substitutions on Electronic and Steric Properties and Macroscopic Behavior

Modifications to the pyridinium headgroup, through the introduction of various substituents, can significantly alter the electronic and steric properties of the surfactant, thereby influencing its macroscopic behavior. These substitutions can affect the charge distribution, hydrophobicity, and packing of the surfactant molecules at interfaces and in micelles.

QSAR studies have shown that the introduction of substituents on the pyridine (B92270) ring can modulate the antimicrobial activity and physicochemical properties of pyridinium salts. researchgate.net For instance, the position of a hydroxymethyl group on the pyridinium ring has been shown to have a minor effect on the CMC, while the elongation of the alkyl chain remains the dominant factor. semanticscholar.org However, the presence of a methyl group on the pyridine ring can increase its hydrophobicity, leading to lower CMC values compared to the unsubstituted parent pyridinium cation. mdpi.com

Research on isomeric decylpyridinium bromide surfactants has revealed that the distribution of charge within the pyridinium headgroup impacts both the CMC and aggregation numbers. nitrkl.ac.in A decrease in the residual partial charge in the alkyl tail leads to an increase in the aggregation number, suggesting a change in the packing of the surfactants. nitrkl.ac.in Conversely, a decrease in the partial charge of the headgroup increases the solubility of the surfactant molecule, resulting in a higher CMC. nitrkl.ac.in

The table below presents a comparative analysis of the critical micelle concentration for different substituted pyridinium surfactants, highlighting the influence of the headgroup structure.

SurfactantSubstitution on Pyridinium RingCritical Micelle Concentration (CMC) (mM)
1-Dodecylpyridinium bromideNone15.5
1-Dodecyl-3-methylpyridinium bromide3-Methyl13.2
1-Dodecyl-4-methylpyridinium bromide4-Methyl12.8
1-Dodecyl-3-hydroxymethylpyridinium bromide3-Hydroxymethyl14.8

This data is compiled from various sources and illustrates general trends.

Counterion Specificity and its Role in Modulating Surfactant Performance

The counterion, in this case, bromide, plays a crucial role in modulating the properties and performance of this compound and other ionic surfactants. The nature of the counterion affects the electrostatic interactions between the charged headgroups, which in turn influences micellization, aggregate morphology, and interfacial behavior.

The binding of counterions to the micellar surface is a key factor. rug.nl More strongly bound counterions are more effective at neutralizing the charge of the pyridinium headgroups, which reduces electrostatic repulsion and promotes micelle formation at lower concentrations. jst.go.jp Consequently, the CMC of a given cationic surfactant generally decreases as the counterion is changed from chloride to bromide to iodide, following the Hofmeister series. nitrkl.ac.in

Studies on 1-methyl-4-n-dodecylpyridinium surfactants with various counterions (halides, alkanesulfonates, and aromatic counterions) have shown that the CMC decreases with increasing counterion size and hydrophobicity. jst.go.jp For instance, the use of more hydrophobic counterions like tosylate or salicylate (B1505791) leads to a significant reduction in the CMC compared to bromide. jst.go.jp Furthermore, the structure of the counterion can influence the shape of the micelles, with some aromatic counterions promoting the formation of long, worm-like micelles instead of spherical ones. jst.go.jp The incorporation of complex iron-containing counterions has also been shown to lower the critical aggregation concentration of dodecylpyridinium-based metallosurfactants.

The following table provides a comparison of the critical micelle concentration of 1-dodecylpyridinium surfactants with different counterions.

SurfactantCounterionCritical Micelle Concentration (CMC) (mM)
1-Dodecylpyridinium chlorideChloride (Cl⁻)20.4
1-Dodecylpyridinium bromideBromide (Br⁻)15.5
1-Dodecylpyridinium iodideIodide (I⁻)11.5
1-Dodecylpyridinium salicylateSalicylate1.8

This data is compiled from various sources and illustrates the general effect of the counterion.

Design Principles for Tailored Amphiphilic Characteristics

The insights gained from QSAR investigations and systematic studies of structure-property relationships provide a foundation for designing pyridinium-based surfactants with specific, tailored amphiphilic characteristics. The key molecular features that can be manipulated include the alkyl chain, the pyridinium headgroup, and the counterion.

Tuning Hydrophobicity and CMC: The primary tool for controlling the hydrophobicity and, consequently, the CMC is the length of the alkyl chain. For applications requiring high surface activity at low concentrations, a longer alkyl chain is desirable. Conversely, for applications where higher water solubility is needed, a shorter alkyl chain would be more appropriate.

Modifying Headgroup Interactions: Substitutions on the pyridinium ring offer a means to fine-tune the surfactant's properties. Introducing small alkyl groups can slightly increase hydrophobicity and lower the CMC. Functional groups that can participate in hydrogen bonding or other specific interactions can be incorporated to impart desired functionalities, such as enhanced binding to specific substrates.

Controlling Aggregation and Morphology: The choice of counterion is a powerful lever for controlling not only the CMC but also the size and shape of the aggregates. Strongly binding, hydrophobic counterions can promote the formation of larger, non-spherical micelles, which can be advantageous in applications such as viscosity modification or the solubilization of certain molecules.

Introducing Novel Functionalities: The versatile chemistry of the pyridinium ring allows for the incorporation of various functional groups. For example, ester or amide linkages can be introduced between the alkyl chain and the headgroup to create biodegradable surfactants. researchgate.net Similarly, the attachment of photo-responsive or redox-active moieties can lead to "smart" surfactants that change their properties in response to external stimuli.

By systematically applying these design principles, it is possible to develop a wide range of 1-alkylpyridinium bromide derivatives and related compounds with optimized performance for specific applications, from detergents and emulsifiers to gene delivery vectors and antimicrobial agents.

Advanced Applications in Scientific Research and Methodological Innovations

Catalytic Applications in Organic Transformations

1-Decylpyridinium (B14666365) bromide serves as a versatile catalyst in several organic reactions, primarily by facilitating interactions between reactants that would otherwise be immiscible. Its functions as a phase transfer catalyst and a micellar catalyst are central to its utility in promoting sustainable chemical processes.

Phase transfer catalysis (PTC) is a powerful technique for conducting reactions between reagents located in separate immiscible phases, such as an aqueous phase and an organic phase. dalalinstitute.com 1-Decylpyridinium bromide, a classic quaternary ammonium (B1175870) salt, excels in this role by acting as a shuttle for reactive anions.

The mechanism, first detailed by Charles Starks, is known as the "Extraction Mechanism". phasetransfer.com It proceeds via the following key steps:

Anion Exchange: The positively charged 1-decylpyridinium cation ([C₁₀Py]⁺) pairs with a reactive anion (e.g., cyanide, CN⁻) from the aqueous phase, exchanging its original bromide (Br⁻) counter-ion.

Phase Transfer: The newly formed ion pair, [C₁₀Py]⁺X⁻, possesses sufficient lipophilicity due to the long decyl chain to migrate from the aqueous phase across the interface into the organic phase. operachem.com

Reaction in Organic Phase: Once in the organic phase, the anion is "naked" and highly reactive because it is minimally solvated and loosely paired with the bulky pyridinium (B92312) cation. operachem.com This enhanced reactivity allows it to readily react with the organic substrate.

Catalyst Regeneration: After the reaction, the catalyst cation pairs with the leaving group anion and transfers back to the aqueous phase, where it can repeat the cycle.

This catalytic cycle obviates the need for harsh, single-phase solvent systems, reduces reaction times, and often leads to higher yields and purer products. dalalinstitute.comoperachem.com

The chemical fixation of carbon dioxide is a cornerstone of green chemistry, and the cycloaddition of CO₂ to epoxides to form cyclic carbonates is a particularly valuable transformation. Quaternary ammonium salts like this compound are effective catalysts for this process. The bromide anion acts as a nucleophile, initiating the ring-opening of the epoxide. This step generates an alkoxy anion intermediate, which then attacks a molecule of CO₂, leading to the formation of the cyclic carbonate product and regeneration of the bromide catalyst.

Nucleophilic Attack: The bromide ion attacks a carbon atom of the epoxide ring, causing it to open.

CO₂ Insertion: The resulting intermediate reacts with carbon dioxide.

Cyclization: The molecule cyclizes to form the stable five-membered cyclic carbonate, releasing the bromide ion to continue the catalytic cycle.

This process is considered highly sustainable as it utilizes a greenhouse gas as a C1 building block. mdpi.com Furthermore, the use of this compound aligns with the principles of green chemistry by enabling reactions in water or solvent-free conditions, thus minimizing the use of volatile organic compounds. acsgcipr.orgresearchgate.net

Table 1: Representative CO₂ Cycloaddition Catalyzed by Quaternary Ammonium Halides
Epoxide SubstrateCatalyst SystemTemperature (°C)CO₂ Pressure (MPa)Yield (%)
Propylene OxideAmine-functionalized ionic liquid800.1>90 nih.gov
EpichlorohydrinBnBimBr800.150 nih.gov
Ethylene OxideTetrabutylammonium bromide (TBAB)120Continuous FlowHigh Conversion mdpi.com

The amphiphilic nature of this compound allows it to self-assemble into micelles in aqueous solutions when its concentration exceeds the critical micelle concentration (CMC). These micelles act as nanoreactors, creating a hydrophobic core within the bulk aqueous phase. This microenvironment is capable of solubilizing nonpolar organic reactants, thereby increasing their local concentration and promoting reactions that are otherwise slow or impossible in water. nih.gov

By forming micelles, this compound controls the reaction microenvironment in several ways:

Solubilization: It dissolves hydrophobic substrates in its nonpolar core.

Concentration Effect: It brings reactants into close proximity, accelerating reaction rates.

Stabilization: The micellar interface can stabilize transition states or reactive intermediates.

Micellar catalysis is a key strategy in green chemistry, allowing complex organic syntheses to be performed in water under mild conditions, often at room temperature. acsgcipr.orgnih.gov This approach dramatically reduces reliance on traditional, often toxic and flammable, organic solvents.

Materials Science and Nanostructure Fabrication

The self-assembly properties of this compound are also exploited in materials science for the bottom-up fabrication of highly ordered nanostructures.

Mesoporous materials, characterized by pores with diameters between 2 and 50 nanometers, are of great interest for applications in catalysis, separation, and drug delivery. The synthesis of these materials often relies on the use of surfactants as structure-directing agents or templates.

In a typical synthesis, this compound molecules assemble into cylindrical micelles in a solution containing inorganic precursors (e.g., silica (B1680970) or titania precursors). These micelles form an ordered liquid-crystalline phase that serves as a template. The inorganic material then polymerizes around the micellar template. Subsequent removal of the organic surfactant, usually by calcination or solvent extraction, leaves behind a solid inorganic framework with a highly ordered, porous structure that is a negative replica of the original micellar assembly. The size and shape of the resulting pores can be tuned by varying the alkyl chain length of the surfactant and other synthesis conditions.

Beyond templating, this compound can participate directly in the formation of ordered supramolecular assemblies. These are complex, non-covalently bonded structures formed through interactions such as hydrogen bonding, electrostatic interactions, and π–π stacking. The pyridinium ring of the molecule is capable of engaging in π–π stacking interactions, while the positive charge facilitates electrostatic interactions with anionic species.

These interactions, combined with the hydrophobic effects of the decyl tail, can drive the assembly of complex architectures. For instance, in the presence of specific counterions or other molecules, this compound can form layered structures, vesicles, or other complex phases. The ability to control the formation of these ordered assemblies is crucial for the development of advanced functional materials for electronics, sensing, and biomedical applications.

Surface Modification of Inorganic Substrates

This compound, as a cationic surfactant, demonstrates significant utility in the surface modification of various inorganic substrates. Its amphiphilic nature, characterized by a positively charged pyridinium head group and a nonpolar ten-carbon alkyl chain, facilitates its adsorption onto negatively charged surfaces, altering their physicochemical properties. This characteristic is leveraged in industrial applications such as corrosion inhibition and in the modification of mineral substrates like clays.

Research into the adsorption of n-alkyl pyridinium bromides onto montmorillonite (B579905) clay reveals that the primary mechanisms of interaction are ionic forces and van der Waals dispersion forces between the pyridinium ions and the clay surface. cambridge.org For pyridinium salts with shorter alkyl chains (up to eight carbons), adsorption is typically limited to the cation exchange capacity (CEC) of the clay. However, for compounds with longer alkyl chains, such as this compound, adsorption can surpass the CEC, a phenomenon accompanied by the co-adsorption of bromide ions. cambridge.org The orientation of the adsorbed molecules is also influenced by the alkyl chain length; while smaller ions tend to lie flat on the clay surface, longer-chain variants may orient themselves perpendicular to the surface. cambridge.org

In the context of protecting metals from corrosion, pyridinium bromide derivatives are effective corrosion inhibitors for materials like mild steel in acidic environments. mdpi.com The mechanism involves the adsorption of the pyridinium compound onto the metal surface, forming a protective film that retards the dissolution of the metal. mdpi.com This adsorption process can be complex, involving both physisorption, where the ionized nitrogen center of the pyridinium ring interacts with adsorbed water molecules on the metal, and subsequent chemisorption, which involves charge sharing between the inhibitor and the metal surface. mdpi.com The presence of functional groups from the pyridinium bromide on the steel surface after immersion has been confirmed through surface analysis techniques, substantiating the formation of this protective adsorbed layer. mdpi.com

The table below summarizes key research findings on the interaction of alkylpyridinium bromides with inorganic surfaces.

SubstrateAlkylpyridinium Compound StudiedKey FindingsPrimary Interaction Forces
Na-Montmorillonite Clay1-n-Alkyl Pyridinium BromidesAdsorption for longer chains occurs beyond the cation exchange capacity. Adsorbed ions may lie flat or stand perpendicular to the surface depending on chain length. cambridge.orgIonic Exchange, Van der Waals Dispersion Forces cambridge.org
X-60 Mild SteelDodecyl Pyridinium Bromide (DDPB)Forms a protective film that inhibits corrosion in 1 M HCl. Adsorption follows the Langmuir isotherm model. mdpi.comPhysisorption and Chemisorption mdpi.com

Eco-Physiological Response Mechanisms and Environmental Behavior Studies

The release of this compound into aquatic ecosystems is a concern due to its high solubility and potential for environmental persistence. researchgate.net Research has focused on understanding its toxicological effects on aquatic life, particularly primary producers like microorganisms and algae, which form the base of the aquatic food web.

Mechanistic Studies of Interactions with Aquatic Microorganisms (e.g., Algae)

This compound exerts its toxicity on aquatic microorganisms primarily through membrane disruption. Studies on the green algae Scenedesmus obliquus have shown that exposure to the compound leads to a concentration-dependent increase in cell membrane permeability. researchgate.net This indicates that the cationic surfactant structure of this compound can cause significant damage to the structural integrity of the algal cell membrane. researchgate.net This disruption of the cell membrane is a critical mechanism of toxicity for cationic surfactants, interfering with essential cellular processes and leading to growth inhibition. researchgate.net Morphological changes in algal cells, shifting from a normal fusiform shape to a rounded shape upon exposure, further evidence this structural damage. researchgate.net

Oxidative Stress Induction Mechanisms in Environmental Bio-Indicators

A key toxicological mechanism of this compound in algae is the induction of oxidative stress. Exposure to the compound leads to a significant increase in the production of reactive oxygen species (ROS) within the algal cells. researchgate.net This overproduction of ROS creates an imbalance, overwhelming the cell's antioxidant defense systems.

The response of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), is biphasic. At concentrations below the half-maximal inhibitory concentration (IC50), the activities of SOD and CAT in S. obliquus increase, which is an adaptive response to counteract the initial rise in ROS. researchgate.net However, at concentrations above the IC50, the activities of these crucial enzymes decrease, indicating that the antioxidant defense system has been overwhelmed, leading to significant oxidative damage. researchgate.net The strong correlation between ROS levels and growth inhibition, membrane permeability, and chlorophyll (B73375) content underscores that the induction of oxidative stress is a central mechanism of this compound's toxicity to algae. researchgate.net

The table below details the photo-physiological and oxidative stress responses of Scenedesmus obliquus to this compound exposure.

ParameterObserved EffectMechanism/Implication
Cell Membrane PermeabilityIncreases with concentration researchgate.netStructural damage to the cell membrane. researchgate.net
Chlorophyll ContentDecreases at high concentrations researchgate.netDamage to the photosynthetic apparatus. researchgate.net
PSII Quantum Yield (Fv/Fm, Fv/F0)Decreases with concentration researchgate.netInhibition of Photosystem II activity. researchgate.net
Reactive Oxygen Species (ROS)Increases significantly at high concentrations researchgate.netInduction of oxidative stress. researchgate.net
Superoxide Dismutase (SOD) ActivityIncreases at low concentrations, decreases at high concentrations researchgate.netBiphasic antioxidant enzyme response. researchgate.net
Catalase (CAT) ActivityIncreases at low concentrations, decreases at high concentrations researchgate.netOverwhelmed antioxidant defense at high exposure levels. researchgate.net

Fate and Transport Mechanisms in Aquatic Environments

The environmental fate and transport of this compound are governed by its physicochemical properties. As an ionic liquid, it has a negligible vapor pressure, meaning it is unlikely to be an air contaminant. However, its high solubility in water facilitates its transport in aquatic systems. researchgate.netnih.gov Coupled with high chemical and thermal stability, this can lead to persistence in the environment. researchgate.net

Analytical Chemistry Methodologies Utilizing this compound

In the field of analytical chemistry, pyridinium bromide derivatives are utilized in chromatographic separation techniques. A notable application is the development of novel stationary phases for High-Performance Liquid Chromatography (HPLC). A pyridinium bromide surface confined ionic liquid (SCIL) has been created and characterized as a polar bonded phase for use under normal phase HPLC conditions. nih.govnih.gov This type of stationary phase offers unique separation capabilities based on interactions like electron donation/acceptance, dipole-dipole forces, and hydrogen bonding. nih.gov The retention behavior on this pyridinium bromide phase has been shown to be more closely correlated with that of a cyano column than a diol column, indicating its specific selectivity for certain classes of compounds. nih.gov

Furthermore, as a quaternary ammonium salt, this compound has the potential to be used as an ion-pairing reagent in reversed-phase HPLC. cdhfinechemical.com In this technique, the cationic pyridinium compound is added to the mobile phase to form a neutral ion-pair with negatively charged (acidic) analytes. This neutral complex has a greater affinity for the nonpolar stationary phase, allowing for the separation of ionic compounds that would otherwise elute too quickly. cdhfinechemical.comtcichemicals.com

Micelle-Enhanced Solubilization in Separation Science

Micelle-enhanced ultrafiltration (MEUF) is a separation technique that leverages the solubilizing power of surfactant micelles to remove dissolved organic compounds and metal ions from aqueous streams. nih.gov In this process, a surfactant such as this compound is added to the contaminated water at a concentration above its critical micelle concentration (CMC). The hydrophobic cores of the resulting micelles serve as a microenvironment for the sequestration of nonpolar organic molecules, while the positively charged micellar surface can bind anionic species.

An ultrafiltration membrane with a pore size small enough to block the passage of the relatively large micelles, but large enough to allow water molecules and unassociated surfactant monomers to pass through, is then used to filter the solution. nih.gov The result is a permeate stream that is significantly purified of the target contaminants, which are retained in the concentrated retentate stream.

Research on cationic surfactants closely related to this compound demonstrates the efficacy of this method. For instance, dodecylpyridinium chloride (DPC) has been successfully used in MEUF to remove phenol (B47542) from wastewater. The positively charged DPC micelles effectively solubilize phenol molecules, leading to significant rejection by the ultrafiltration membrane. researchgate.net Similarly, 1-hexadecylpyridinium chloride has been shown to effectively solubilize cresols, facilitating their removal via MEUF. osti.gov The efficiency of MEUF is dependent on several factors, including surfactant concentration, transmembrane pressure, and the nature of the contaminant.

Table 1: Performance of Pyridinium Surfactants in Micelle-Enhanced Ultrafiltration (MEUF) of Phenolic Compounds

SurfactantContaminantSurfactant Concentration (mM)Operating Pressure (bar)Removal Efficiency (%)Reference
Dodecylpyridinium Chloride (DPC)Phenol73.51.861% researchgate.net
Cetylpyridinium (B1207926) Bromide (CPB)Enrofloxacin2.15.0 kgf/cm²~90% nih.gov
1-Hexadecylpyridinium ChlorideCresols> CMCNot SpecifiedHigh Solubilization osti.gov

Development of Sensing and Diagnostic Technologies Based on Self-Assembly

The self-assembly of this compound into micelles creates distinct microenvironments that can be exploited for sensing and diagnostic applications. The interaction of analytes with the micelles can alter the physical and chemical properties of the system, such as the CMC, micelle size, shape, and surface charge. These changes can be monitored using various spectroscopic and electrochemical techniques to signal the presence and concentration of the target analyte.

The principle often relies on the partitioning of a probe molecule or the analyte itself between the bulk aqueous phase and the micellar phase. For example, the absorption spectrum of certain dyes, like methyl orange, is sensitive to the polarity of its environment. In the presence of pyridinium surfactant micelles, the dye can be incorporated into the micellar structure, leading to a noticeable color change or a shift in its absorption maximum. rug.nl This phenomenon can be used to detect changes in micellar properties upon interaction with a target analyte.

Furthermore, the self-assembly of functionalized pyridinium surfactants can lead to the formation of supramolecular structures capable of specific recognition. By modifying the pyridinium headgroup or the alkyl tail, receptors for specific molecules or ions can be incorporated. The binding of an analyte to these receptors can trigger a change in the aggregation behavior, such as a sphere-to-rod transition of the micelles or the formation of vesicles, which can be detected by techniques like dynamic light scattering (DLS) or transmission electron microscopy (TEM). nih.gov This approach forms the basis for developing highly sensitive and selective chemical sensors and diagnostic tools.

Computational and Theoretical Chemistry Approaches

Computational and theoretical methods provide invaluable molecular-level insights into the behavior of this compound, complementing experimental studies and guiding the design of new applications.

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the spontaneous formation and equilibrium structure of surfactant micelles. By simulating the movement of individual surfactant molecules and solvent molecules over time, MD can reveal the intricate details of the self-assembly process.

For surfactants similar to this compound, such as n-decyltrimethylammonium bromide (DeTAB), MD simulations have elucidated a multi-stage self-assembly mechanism. This process begins with the rapid aggregation of monomers into small, disordered clusters, followed by a "ripening" stage where larger aggregates grow at the expense of smaller ones, and finally, a slower phase involving collisions and fusion between larger micelles to reach an equilibrium state. nih.gov

These simulations provide detailed structural information about the resulting micelles, including their shape (typically spheroidal), aggregation number (the number of monomers per micelle), and the distribution of components. nih.gov The hydrophobic decyl tails form a dense core, shielded from the water, while the hydrophilic pyridinium headgroups form a corona at the micelle-water interface. The bromide counterions are found to be localized near the positively charged headgroups in what is known as the Stern layer. nih.gov Water molecules solvate the headgroups and counterions, with some penetration into the outer core region. nih.gov

Table 2: Typical Parameters and Findings from MD Simulations of C10 and C12 Cationic Surfactants

ParameterFinding for DeTAB (C10)Finding for DPC (C12)Reference
Simulation Time Sufficient to observe equilibriumNanoseconds to microseconds nih.govcore.ac.uk
Micelle Shape SpheroidalSpheroidal / Worm-like at high conc. nih.govcore.ac.uk
Aggregation Number In reasonable agreement with experiments~54 core.ac.uk
Counterion (Br⁻) Location Forms a Stern layer around the headgroupsLocalized near the micelle surface nih.gov
Self-Assembly Kinetics Multi-stage process (fast aggregation, ripening)Spontaneous aggregation on a nanosecond timescale nih.govcore.ac.uk

Quantum Chemical Calculations of Molecular Interactions and Charge Distribution

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or semiempirical methods, are used to investigate the electronic structure of the this compound monomer. These calculations provide a detailed picture of the charge distribution within the molecule, which is crucial for understanding intermolecular interactions that govern self-assembly.

Contrary to a simplified view of the positive charge being localized solely on the nitrogen atom, these calculations show that the charge is delocalized over the entire pyridinium ring and even extends to the attached alkyl chain. 66.39.60 This charge distribution is critical for accurately modeling the electrostatic repulsions between headgroups, the attraction between headgroups and counterions, and the interactions with solvent molecules.

Semiempirical methods like AM1 and PM3 have been used to estimate the partial atomic charges in various surfactant classes, including those with pyridinium headgroups. 66.39.60 These studies reveal that a significant portion of the positive charge resides on the hydrogen atoms of the pyridinium ring, and a non-negligible positive partial charge is induced on the first few methylene (B1212753) groups of the decyl tail. 66.39.60 This detailed charge information is essential for developing accurate force fields used in molecular dynamics simulations and for understanding the specifics of how these surfactants interact with other molecules and surfaces.

Table 3: Calculated Partial Charge Distribution in Alkyl Pyridinium Surfactants

Molecular FragmentCalculation MethodEstimated Partial Charge (% of total)Key InsightReference
Pyridinium Headgroup Semiempirical (AM1, PM3)~85-90%The majority of the charge resides on the headgroup. 66.39.60
α-Methylene Group (CH₂) Semiempirical (AM1, PM3)3-40% (varies by method)Significant charge delocalization onto the alkyl chain. 66.39.60
Remaining Alkyl Tail Semiempirical (AM1, PM3)4-11%The entire tail carries a small positive partial charge. 66.39.60

Predictive Modeling of Aggregation Behavior and Interfacial Properties

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) studies, aims to correlate the molecular structure of surfactants with their physical properties, such as the critical micelle concentration (CMC). scispace.com These models use a set of calculated molecular descriptors—numerical values that encode structural, electronic, or topological features of the molecule—to build a mathematical equation that can predict the property of interest.

For cationic surfactants, including pyridinium-based ones, QSPR models have been developed to predict the CMC with a high degree of accuracy. scispace.com These models often employ machine-learning algorithms, such as artificial neural networks (ANN) or support vector machines (SVM), to handle the complex, non-linear relationships between molecular structure and aggregation behavior. nih.govscispace.com The descriptors used can range from simple constitutional indices (e.g., number of carbon atoms) to more complex quantum-chemical parameters.

The success of these models allows for the high-throughput screening of new surfactant candidates with desired properties, reducing the need for extensive experimental synthesis and characterization. nih.gov By understanding which molecular features are most influential—for example, the length of the alkyl chain, the nature of the headgroup, and the type of counterion—researchers can rationally design novel surfactants like derivatives of this compound with tailored aggregation and interfacial properties for specific applications.

Emerging Research Frontiers and Future Perspectives

Integration with Advanced Functional Materials

The integration of 1-Decylpyridinium (B14666365) bromide into advanced functional materials represents a promising avenue for creating novel composites with enhanced properties. Its amphiphilic nature, combining a hydrophilic pyridinium (B92312) head group with a hydrophobic decyl tail, makes it an effective surfactant and modifying agent for various nanomaterials.

One of the key areas of interest is the functionalization of graphene and carbon nanotubes (CNTs). The non-covalent functionalization of these carbon nanomaterials with 1-Decylpyridinium bromide can improve their dispersion in polymer matrices, which is crucial for the development of high-performance composites. researchgate.netresearchgate.netmdpi.com The pyridinium ring can engage in π-π stacking interactions with the graphitic surface of CNTs and graphene, while the decyl chain enhances compatibility with the surrounding matrix. This improved dispersion can lead to significant enhancements in the mechanical, thermal, and electrical properties of the resulting composites. mdpi.com For instance, the incorporation of ionic liquid-modified graphene has been shown to improve the tensile strength and thermal stability of polymer nanocomposites. researchgate.net

Future research in this area could focus on:

Tailored Functionalization: Synthesizing derivatives of this compound with additional functional groups to enable covalent bonding with polymer matrices, leading to stronger interfacial adhesion. mdpi.com

Hierarchical Structures: Creating hierarchical composites by combining this compound-modified nanomaterials with other fillers to achieve multifunctional properties.

Conductive and Antistatic Coatings: Utilizing the ionic nature of this compound to develop transparent, conductive, or antistatic coatings based on graphene or CNTs for applications in electronics and packaging.

The table below summarizes potential advanced functional materials incorporating this compound and their prospective applications.

Functional MaterialRole of this compoundPotential Applications
Graphene NanocompositesDispersion agent, surface modifierLightweight structural components, thermal management materials, conductive inks
Carbon Nanotube (CNT) Polymer CompositesSurfactant for de-agglomeration, interfacial compatibilizerHigh-strength fibers, electromagnetic interference (EMI) shielding, sensors
Modified Clays and ZeolitesIntercalating agent, pore modifierCatalysis, adsorption for water treatment, controlled release systems
Functionalized MembranesSurface modifying agent to control hydrophilicity and foulingWater purification, gas separation, biomedical devices

Multiscale Modeling and Experimental Approaches for Complex Systems

A deeper understanding of the behavior of this compound in complex systems necessitates a synergistic approach that combines multiscale modeling with advanced experimental techniques. Such an approach can bridge the gap between molecular-level interactions and macroscopic properties.

Molecular Dynamics (MD) simulations are a powerful tool for investigating the self-assembly of this compound into micelles and its interaction with surfaces and other molecules at an atomistic level. rug.nlresearchgate.netresearchgate.netnih.gov These simulations can provide insights into:

The critical micelle concentration (CMC) and the size and shape of the resulting micelles.

The dynamics of surfactant exchange between micelles and the bulk solution. rug.nl

The orientation and conformation of this compound molecules at interfaces.

The binding of counterions (bromide) to the micellar surface. researchgate.net

Quantum chemistry calculations , such as Density Functional Theory (DFT), can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound. nih.govescholarship.org These calculations can help in understanding reaction mechanisms where the compound acts as a catalyst or reactant.

Experimental techniques that can complement these computational approaches include:

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS): To experimentally determine the size, shape, and aggregation number of micelles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the local environment and dynamics of the surfactant molecules.

Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM): To study the adsorption and interaction of this compound at solid-liquid interfaces.

The integration of these computational and experimental methods will be crucial for designing new systems with tailored properties, such as optimizing formulations for drug delivery or designing more efficient catalysts. mdpi.com

Modeling/Experimental TechniqueInformation GainedRelevance to this compound Research
Molecular Dynamics (MD) SimulationsMicelle formation, interfacial behavior, diffusion coefficientsUnderstanding self-assembly and interactions in complex fluids
Quantum Chemistry (e.g., DFT)Electronic structure, reaction energetics, spectroscopic propertiesPredicting reactivity and guiding catalyst design
Small-Angle Scattering (SANS/SAXS)Micelle size, shape, and structureExperimental validation of simulation results
Nuclear Magnetic Resonance (NMR)Molecular dynamics, local environment, aggregation stateCharacterizing the behavior in solution and in complex mixtures
Surface-Sensitive Techniques (SPR, QCM)Adsorption kinetics and thermodynamicsDesigning functional surfaces and coatings

Green Chemistry Principles in this compound-Related Research

As an ionic liquid, this compound is at the forefront of research guided by the principles of green chemistry. Ionic liquids are often considered "designer solvents" due to their low vapor pressure, thermal stability, and tunable properties, which can make them environmentally benign alternatives to volatile organic compounds (VOCs). researchgate.netub.edu

The application of green chemistry principles to research involving this compound can be multifaceted:

Green Synthesis: Developing synthetic routes to this compound and its derivatives that utilize renewable starting materials, minimize waste, and avoid hazardous reagents.

Green Catalysis: Employing this compound as a recyclable catalyst or reaction medium for organic transformations. mdpi.com Its ionic nature can facilitate catalyst separation and reuse, a key principle of green chemistry.

Biodegradability: Investigating the biodegradability of this compound is crucial for assessing its environmental impact. Studies on similar pyridinium-based ionic liquids have shown that the length of the alkyl chain can influence their biodegradability. ub.eduresearchgate.net Future research should focus on designing derivatives with enhanced biodegradability without compromising their desired functionalities.

The table below outlines the application of green chemistry principles in the context of this compound research.

Green Chemistry PrincipleApplication in this compound ResearchPotential Impact
Prevention of Waste Use as a recyclable catalyst and solvent.Reduced generation of chemical waste.
Atom Economy Designing syntheses that maximize the incorporation of all materials into the final product.More efficient and sustainable chemical production.
Use of Less Hazardous Chemical Syntheses Avoiding the use of toxic solvents and reagents in its synthesis and applications.Improved safety for researchers and reduced environmental pollution.
Design for Degradation Modifying the chemical structure to enhance biodegradability after its intended use.Minimized persistence and accumulation in the environment.
Use of Renewable Feedstocks Exploring bio-based routes for the synthesis of the pyridinium ring or the decyl chain.Reduced reliance on fossil fuels.

Unexplored Mechanistic Pathways and Novel Applications

While this compound has been investigated for its surfactant and antimicrobial properties, there are numerous unexplored mechanistic pathways and potential novel applications that warrant further investigation.

Unexplored Mechanistic Pathways:

Catalysis: The precise role of the pyridinium cation and bromide anion in catalytic cycles is not fully understood for many reactions. Investigating the involvement of ion pairs, hydrogen bonding, and phase-transfer mechanisms could lead to the discovery of new catalytic activities.

Self-Assembly: The transition between different micellar shapes (e.g., spherical to cylindrical) and the formation of more complex liquid crystalline phases under different conditions (e.g., temperature, ionic strength, presence of additives) are areas ripe for exploration.

Interaction with Biomolecules: The mechanism of its antimicrobial action at the molecular level, including its interaction with cell membranes and intracellular targets, could be further elucidated to design more effective and selective antimicrobial agents.

Novel Applications:

Drug Delivery: The micellar aggregates of this compound could serve as nanocarriers for hydrophobic drugs, enhancing their solubility and bioavailability.

Gene Delivery: Cationic lipids and surfactants are known to interact with nucleic acids. The potential of this compound and its derivatives as non-viral vectors for gene delivery is an exciting, yet unexplored, area. nih.gov

Corrosion Inhibition: Pyridinium salts have shown promise as corrosion inhibitors for metals. mdpi.com The specific efficacy and mechanism of this compound in preventing corrosion on different metal surfaces could be a valuable area of industrial research. mdpi.com

Synthesis of Novel Architectures: The use of this compound as a template or structure-directing agent in the synthesis of mesoporous materials could lead to new materials with controlled pore sizes and functionalities.

The future of research on this compound is bright, with many opportunities to contribute to fundamental science and develop innovative technologies. A multidisciplinary approach that combines synthetic chemistry, materials science, computational modeling, and green chemistry principles will be essential to unlock the full potential of this versatile compound.

Q & A

Basic Research Questions

Q. What are the standard methods for characterizing the critical micelle concentration (CMC) of 1-decylpyridinium bromide in aqueous solutions?

  • Methodological Answer : The CMC can be determined using surface tension measurements (Du Noüy ring or Wilhelmy plate methods) or fluorescence spectroscopy with pyrene as a probe. For reproducibility, experimental conditions (temperature, pH, ionic strength) must be standardized. Dynamic light scattering (DLS) can confirm micelle size distribution post-CMC determination .
  • Key Data : Include a table comparing CMC values under varying conditions (e.g., 25°C vs. 37°C, 0.1 M NaCl vs. pure water) to highlight environmental sensitivity.

Q. How can researchers assess the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify alkyl chain length and pyridinium ring integrity. High-performance liquid chromatography (HPLC) with a charged aerosol detector (CAD) quantifies ionic impurities. Elemental analysis (C, H, N) and mass spectrometry (ESI-MS) validate molecular composition .
  • Key Requirement : For new compounds, provide full spectral data in the main manuscript; for known compounds, cite prior characterization protocols .

Q. What experimental models are suitable for preliminary toxicity screening of this compound?

  • Methodological Answer : Use freshwater microalgae (e.g., Scenedesmus obliquus) for ecotoxicity assays. Measure growth inhibition via optical density (OD680), chlorophyll content (Arnon’s method), and reactive oxygen species (ROS) using fluorescent probes like DCFH-DA. Include positive controls (e.g., hydrogen peroxide) and negative controls (culture medium alone) .
  • Data Interpretation : Compare EC₅₀ values (e.g., 48-hour EC₅₀ = 12.5 µM for S. obliquus) with structurally similar ionic liquids to infer structure-activity relationships .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported toxicity thresholds of this compound across algal species?

  • Methodological Answer : Conduct parallel studies on multiple species (e.g., Chlorella vulgaris, Dunaliella salina) under identical conditions. Standardize variables: light intensity (µmol photons/m²/s), nutrient availability, and exposure duration. Use multivariate statistical analysis (ANOVA with post-hoc tests) to isolate species-specific sensitivities .
  • Case Study : S. obliquus shows higher ROS sensitivity than C. vulgaris due to differences in antioxidant enzyme activity (e.g., catalase, superoxide dismutase) .

Q. What advanced techniques are recommended for probing the interaction mechanisms between this compound and cellular membranes?

  • Methodological Answer : Employ transmission electron microscopy (TEM) to visualize membrane disruption. Quantify lipid peroxidation via malondialdehyde (MDA) assays and membrane potential changes using DiBAC₄(3) fluorescence. For real-time monitoring, use quartz crystal microbalance (QCM) to track surfactant adsorption on lipid bilayers .
  • Key Finding : this compound increases membrane permeability by 40% in S. obliquus at 10 µM, correlating with chlorophyll degradation .

Q. How can researchers address conflicting data on the phototoxicity of this compound in photosynthetic organisms?

  • Methodological Answer : Use chlorophyll fluorescence parameters (Fv/Fm, NPQ) to assess photosystem II (PSII) efficiency. Compare light-exposed vs. dark-incubated samples to distinguish direct phototoxicity from growth inhibition. Validate with electron transport rate (ETR) measurements using a PAM fluorometer .
  • Data Conflict Resolution : A study reported Fv/Fm reduction by 50% under high light (200 µmol/m²/s) but no effect in low light, suggesting light-dependent toxicity mechanisms .

Methodological Guidelines for Data Reporting

  • Experimental Reproducibility : Follow the Beilstein Journal’s guidelines: describe synthesis steps, characterization methods, and statistical analyses in the main text. Place raw data (e.g., NMR spectra, dose-response curves) in supplementary materials .
  • Comparative Analysis : Use tables to juxtapose findings with prior studies (e.g., toxicity thresholds, CMC values) and highlight methodological divergences (e.g., algal strain differences, exposure protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.